Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a bipyridine core, a cyano group, and a sulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}pyridine-3-carboxylate: This compound shares a similar core structure but differs in the substitution pattern, affecting its reactivity and applications.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate:
Uniqueness
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxylate is unique due to its bipyridine core and the presence of both cyano and sulfanyl groups. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C27H28N4O3S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-2-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-27(33)24-23(18-12-14-29-15-13-18)21(16-28)26(31-25(24)19-8-4-3-5-9-19)35-17-22(32)30-20-10-6-7-11-20/h3-5,8-9,12-15,20,23,31H,2,6-7,10-11,17H2,1H3,(H,30,32) |
InChI Key |
OGWULZGZYGXENN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C#N)SCC(=O)NC3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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